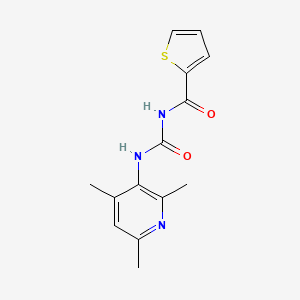
N-(1-propionylazepan-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-propionylazepan-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.15691181 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Potential Therapeutic Activities
N-(1-propionylazepan-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, due to its structural complexity, is part of a broader class of compounds known for their diverse applications in medicinal chemistry. Research focuses on the synthesis and characterization of derivatives with similar core structures for potential therapeutic activities. For instance, derivatives of celecoxib, a well-known pharmaceutical agent, have been synthesized, showing potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives are evaluated for their biological activities, showing promise as therapeutic agents without significant gastric toxicity, a common side effect of many anti-inflammatory drugs (Küçükgüzel et al., 2013).
Structural Analysis and Drug Design
The structural analysis of this compound and its analogs aids in understanding their conformational preferences, which is crucial for drug design. Studies on conformational differences in similar compounds have revealed insights into how these structures interact with biological targets. This understanding is instrumental in designing more effective and selective therapeutic agents, highlighting the significance of structural analysis in drug discovery processes (Borges et al., 2014).
Antitumor Activities
Several studies have synthesized and evaluated sulfonamide derivatives for their in vitro antitumor activities. These compounds, including benzenesulfonamides and disubstituted sulfonylureas or thioureas, have shown promising broad-spectrum antitumor activity against various cancer cell lines. The synthesis of these compounds involves structurally related variants to explore their potential as antitumor agents, demonstrating the versatility and therapeutic potential of sulfonamide derivatives in cancer treatment (Faidallah et al., 2007; Rostom, 2006).
特性
IUPAC Name |
N-(1-propanoylazepan-3-yl)-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-2-18(23)21-12-4-3-6-15(14-21)20-26(24,25)17-9-7-16(8-10-17)22-13-5-11-19-22/h5,7-11,13,15,20H,2-4,6,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXZSOQZZCQQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)


![6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)
![N-(2,6-dimethylphenyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B5554613.png)
![3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-PHENYLPROPANAMIDE](/img/structure/B5554624.png)
![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)
![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)

![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)


